2.2-Fold Faster Active-Site Iron Reduction in Tyrosine Hydroxylase Compared to the Natural Cofactor BH4
6-MPH4 reduces the ferric active-site iron of wild-type tyrosine hydroxylase (TyrH) with a second-order rate constant of 6.1 ± 0.1 mM⁻¹ s⁻¹, which is approximately 2.2-fold faster than the natural cofactor tetrahydrobiopterin (BH4) at 2.8 ± 0.1 mM⁻¹ s⁻¹ measured under identical anaerobic stopped-flow conditions [1]. Furthermore, 6-MPH4 exhibits saturation kinetics in this reduction, a behavior not observed with BH4, indicating a distinct mechanistic interaction with the enzyme's iron center [1]. Ascorbate, glutathione, and 1,4-benzoquinone all reduce ferric TyrH substantially more slowly than either pterin, confirming the specificity of the pterin-mediated reduction pathway [1].
| Evidence Dimension | Second-order rate constant for ferric TyrH active-site iron reduction |
|---|---|
| Target Compound Data | 6.1 ± 0.1 mM⁻¹ s⁻¹ |
| Comparator Or Baseline | Tetrahydrobiopterin (BH4): 2.8 ± 0.1 mM⁻¹ s⁻¹ |
| Quantified Difference | ~2.2-fold faster reduction by 6-MPH4 |
| Conditions | Anaerobic stopped-flow spectroscopy; wild-type TyrH; pH and temperature not explicitly specified in abstract but standard for the published method |
Why This Matters
Faster active-site iron reduction can translate to a higher catalytic turnover rate under conditions where cofactor reduction of the iron center is rate-limiting, making 6-MPH4 the preferred cofactor for in vitro TyrH assays aiming to maximize observable activity.
- [1] Frantom PA, Seravalli J, Ragsdale SW, Fitzpatrick PF. Reduction and oxidation of the active site iron in tyrosine hydroxylase: kinetics and specificity. Biochemistry. 2006 Feb 21;45(7):2372-9. doi: 10.1021/bi052283j. PMID: 16475826. View Source
